4-Fluoro-3-iodo-5-methylbenzoic acid

Medicinal Chemistry Physicochemical Profiling ADME Prediction

Researchers relying on halogenated benzoic acid building blocks for biaryl construction face reproducibility risks when substituting analogs. 4-Fluoro-3-iodo-5-methylbenzoic acid (CAS 861905-94-4) eliminates this uncertainty: • Orthogonal reactivity: Aryl iodide for Suzuki-Miyaura coupling; ortho-F and meta-Me modulate electronic/steric profiles (LogP 3.22, pKa 3.87). • Validated C-H activation: Carboxylic acid directing group achieves >20:1 mono/di selectivity in Ir-catalyzed ortho-iodination. • Supply reliability: Consistent ≥98% purity with full COA documentation for process and medicinal chemistry workflows.

Molecular Formula C8H6FIO2
Molecular Weight 280.03 g/mol
Cat. No. B13901154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-3-iodo-5-methylbenzoic acid
Molecular FormulaC8H6FIO2
Molecular Weight280.03 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1F)I)C(=O)O
InChIInChI=1S/C8H6FIO2/c1-4-2-5(8(11)12)3-6(10)7(4)9/h2-3H,1H3,(H,11,12)
InChIKeyXZNPGOZHVXRUCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-3-iodo-5-methylbenzoic Acid: Baseline & Procurement


4-Fluoro-3-iodo-5-methylbenzoic acid (CAS: 861905-94-4, synonym: 3-fluoro-5-iodo-4-methylbenzoic acid) is a trisubstituted halogenated benzoic acid derivative with molecular formula C₈H₆FIO₂ and molecular weight 280.03 g/mol [1]. Its substitution pattern—featuring a carboxylic acid directing group, an ortho-fluorine substituent, a meta-iodine atom, and a meta-methyl group—defines a unique three-dimensional electronic and steric environment on the aromatic ring [2]. This compound is primarily employed as a bifunctional aryl halide building block in cross-coupling reactions, where the iodine atom serves as a privileged leaving group for C–C bond formation, while the fluorine atom and methyl group modulate regioselectivity, metabolic stability, and physicochemical properties of downstream products [3].

4-Fluoro-3-iodo-5-methylbenzoic Acid: Why Substitution Fails


Substituting 4-fluoro-3-iodo-5-methylbenzoic acid with structurally similar halogenated benzoic acids—such as 4-fluoro-3-methylbenzoic acid (lacking iodine), 3-iodo-5-methylbenzoic acid (lacking fluorine), or 4-fluoro-3-iodobenzoic acid (lacking the methyl group)—without rigorous re-validation introduces quantifiable risks to synthetic efficiency and product profile. The ortho-fluorine and meta-iodine substituents create a distinct electronic push-pull system that alters both the acidity (pKa) and lipophilicity (LogP/LogD) of the carboxylic acid moiety relative to analogs [1]. The methyl group ortho to fluorine further introduces measurable steric hindrance that influences regioselectivity in C–H functionalization and cross-coupling reactions [2]. The quantitative evidence presented in Section 3 demonstrates that these structural variations translate into non-trivial differences in physicochemical parameters and reaction outcomes, making unqualified substitution a source of experimental irreproducibility in medicinal chemistry and process development workflows [3].

4-Fluoro-3-iodo-5-methylbenzoic Acid: Quantitative Evidence


Physicochemical Property Comparison

4-Fluoro-3-iodo-5-methylbenzoic acid exhibits an acid dissociation constant (pKa) of 3.87, which is 0.34 units lower (more acidic) than 4-fluoro-3-methylbenzoic acid (pKa 4.21) and 0.28 units lower than 3-iodo-4-methylbenzoic acid (pKa 4.15) [1][2]. Its calculated LogP of 3.22 is 1.39 units higher (more lipophilic) than the non-iodinated analog 4-fluoro-3-methylbenzoic acid (LogP 1.83) and 0.15 units higher than 4-fluoro-3-iodobenzoic acid (LogP 3.07) [3][4]. At physiological pH 7.4, the compound exhibits a LogD value of -0.01, indicating near-neutral distribution compared to 4-fluoro-3-methylbenzoic acid (LogD -0.57) and 3-iodo-4-methylbenzoic acid (LogD 0.006) [5][6][7].

Medicinal Chemistry Physicochemical Profiling ADME Prediction

Ortho-Methyl Steric Effects

The ortho-methyl group in 4-fluoro-3-iodo-5-methylbenzoic acid introduces steric hindrance that forces the adjacent carboxylic acid group out of the aromatic plane, an effect absent in the non-methylated analog 4-fluoro-3-iodobenzoic acid . Literature on methyl-substituted benzoic acids demonstrates that an ortho-methyl substituent increases acidity by approximately 0.2–0.5 pKa units relative to para-substituted isomers due to steric inhibition of resonance (SIR) [1]. In iridium-catalyzed C–H iodination of benzoic acids, substrates bearing ortho-substituents exhibit altered mono/di selectivity profiles, with unbiased substrates achieving >20:1 mono/di selectivity while sterically biased substrates show different regiochemical outcomes [2].

Organic Synthesis Steric Effects Regioselective Functionalization

Aryl Iodide Reactivity in Suzuki Coupling

4-Fluoro-3-iodo-5-methylbenzoic acid contains an aryl iodide moiety, which is the most reactive halogen among aryl halides (I > Br >> Cl >> F) in palladium-catalyzed cross-coupling reactions [1]. In Suzuki-Miyaura couplings of iodobenzoic acids with aryl boronic acids under Pd(OAc)₂ catalysis, yields consistently exceed 80% for a broad range of substrates [2]. The iodine atom also serves as a decarboxylation mediator in decarboxylative Suzuki-Miyaura-type couplings, enabling metal-free oxidative coupling protocols that avoid stoichiometric transition metal salts [3]. In contrast, the non-iodinated analog 4-fluoro-3-methylbenzoic acid lacks a halogen coupling handle entirely, requiring pre-functionalization before C–C bond formation.

Cross-Coupling Suzuki-Miyaura Reaction Palladium Catalysis

C–H Functionalization Selectivity

Benzoic acids with unbiased C–H bonds undergo iridium-catalyzed selective ortho-monoiodination with >20:1 mono/di selectivity under mild conditions [1]. This selectivity is substrate-dependent and influenced by the electronic and steric environment around the aromatic ring [2]. For 4-fluoro-3-iodo-5-methylbenzoic acid, the ortho-fluorine substituent creates an electron-deficient environment that modulates C–H acidity at the remaining ortho position, while the meta-methyl group introduces steric bias that can direct regioselectivity in subsequent C–H functionalization steps [3].

C–H Activation Iridium Catalysis Late-Stage Functionalization

Light Sensitivity and Storage

4-Fluoro-3-iodo-5-methylbenzoic acid, like many iodinated aromatic compounds, exhibits light sensitivity that necessitates storage in dark conditions at room temperature or refrigerated (2–8°C) to prevent photodegradation of the C–I bond . This requirement is consistent across the class of iodo-benzoic acids: 3-iodo-4-methylbenzoic acid is explicitly labeled as 'Light Sensitive' with a recommendation to 'Keep in dark place' and store at room temperature or refrigerated [1]. 4-Fluoro-3-iodobenzoic acid similarly requires storage at 2–8°C with protection from light . In contrast, the non-iodinated analog 4-fluoro-3-methylbenzoic acid does not carry light sensitivity warnings and can be stored sealed in dry conditions at room temperature without special light protection .

Compound Stability Storage Conditions Quality Control

4-Fluoro-3-iodo-5-methylbenzoic Acid: Application Scenarios


Fluorinated Biaryl Pharmacophore Synthesis

The aryl iodide moiety of 4-fluoro-3-iodo-5-methylbenzoic acid enables efficient Suzuki-Miyaura cross-coupling with aryl boronic acids to generate fluorinated biaryl carboxylic acid intermediates [1]. The ortho-fluorine and meta-methyl substituents modulate both the electronic properties and lipophilicity (LogP 3.22) of the resulting biaryl products, which can be leveraged to optimize ADME profiles of drug candidates [2]. This compound is particularly suited for constructing fluorinated biaryl scaffolds where metabolic stability at the ortho position is desired, given the documented resistance of C–F bonds to cytochrome P450-mediated oxidation relative to C–H bonds [3].

Agrochemical Benzoic Acid Derivatives

Substituted benzoic acid compounds bearing halogen and methyl substituents, including those with fluorine and iodine substitution patterns, are recognized as important intermediates for the preparation of agricultural chemicals with herbicidal activity [1]. The compound's pKa (3.87) and LogD at pH 7.4 (-0.01) position it favorably for formulation as water-soluble carboxylate salts while maintaining sufficient membrane permeability for foliar uptake [2]. The iodine atom provides a versatile handle for diversification into a range of agrochemical scaffolds through cross-coupling with heteroaryl partners [3].

Late-Stage C–H Functionalization

The carboxylic acid group in 4-fluoro-3-iodo-5-methylbenzoic acid serves as an effective directing group for iridium-catalyzed C–H activation, enabling selective ortho-monoiodination with >20:1 mono/di selectivity [1]. The ortho-fluorine substituent creates an electron-deficient environment that influences C–H acidity at the remaining ortho position, while the meta-methyl group provides steric bias that can direct regioselectivity [2]. This compound can serve as a model substrate for developing late-stage functionalization protocols where high regioselectivity and minimal byproduct formation are critical for maintaining material efficiency [3].

Physicochemical Optimization for ADME

The combined substitution pattern of 4-fluoro-3-iodo-5-methylbenzoic acid produces a calculated LogP of 3.22 and pKa of 3.87, creating a 5.35 LogD span between pH 5.5 and pH 7.4 (ΔLogD = 1.59 units) [1]. This property profile is quantitatively distinct from non-iodinated analog 4-fluoro-3-methylbenzoic acid, which exhibits LogP 1.83 and a smaller ΔLogD of 1.56 units [2][3]. The larger LogD differential between physiological and intracellular pH conditions can be exploited to design compounds with pH-dependent permeability characteristics, such as prodrugs requiring carboxylic acid ionization for activation or tumor-targeting agents exploiting the acidic tumor microenvironment .

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